6-(tert-butoxy)-2-azaspiro[3.3]heptane hydrochloride
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Overview
Description
6-(tert-butoxy)-2-azaspiro[3.3]heptane hydrochloride is a compound with a unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure features a spiro junction, which is a point where two rings are connected through a single atom, providing the compound with distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Methylpropan-2-yl)oxy]-2-azaspiro[3.3]heptane typically involves a multi-step process. One common method starts with tribromo-pentaerythritol, which undergoes a cyclization reaction under basic conditions with p-toluenesulfonamide to form an N-tosylated spiro compound. The tosyl group is then removed through sonication with magnesium turnings in methanol, followed by treatment with oxalic acid to yield the oxalate salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The scalability of the process can be challenging due to the need for efficient removal of by-products and the stability of the intermediate compounds. The use of sulfonic acid salts instead of oxalate salts has been suggested to improve the stability and solubility of the final product .
Chemical Reactions Analysis
Types of Reactions
6-[(2-Methylpropan-2-yl)oxy]-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures and specific solvents to ensure the stability of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a variety of derivatives, depending on the nucleophile used.
Scientific Research Applications
6-[(2-Methylpropan-2-yl)oxy]-2-azaspiro[3.3]heptane has several scientific research applications:
Biology: Its unique structure allows it to interact with biological molecules in specific ways, making it a candidate for drug discovery and development.
Medicine: The compound’s potential therapeutic properties are being explored for the treatment of various diseases.
Industry: It is used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 6-[(2-Methylpropan-2-yl)oxy]-2-azaspiro[3.3]heptane involves its interaction with molecular targets in biological systems. The spirocyclic structure allows it to fit into specific binding sites on proteins or enzymes, modulating their activity. This interaction can affect various pathways within the cell, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: This compound shares a similar spirocyclic structure but with an oxygen atom in place of the methylpropan-2-yl group.
Morpholine: A simpler cyclic compound that has been used as a structural surrogate in drug design.
Uniqueness
6-[(2-Methylpropan-2-yl)oxy]-2-azaspiro[3.3]heptane is unique due to its specific spirocyclic structure, which provides distinct chemical and biological properties. Its ability to form stable salts and its potential for various applications make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxy]-2-azaspiro[3.3]heptane;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c1-9(2,3)12-8-4-10(5-8)6-11-7-10;/h8,11H,4-7H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWDXMOLSUDOCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC2(C1)CNC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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